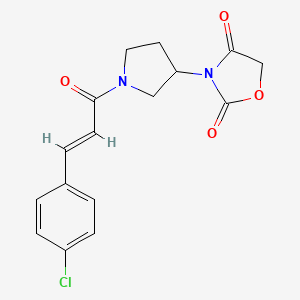

(E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Descripción

(E)-3-(1-(3-(4-Chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a synthetic heterocyclic compound featuring a pyrrolidine ring fused to an oxazolidine-2,4-dione core. The molecule includes a (4-chlorophenyl)acryloyl substituent in the E-configuration, which confers distinct electronic and steric properties. This compound belongs to a broader class of 3-acylpyrrolidine/oxazolidine derivatives, which are structurally analogous to bioactive tetramic acid analogs (e.g., tenuazonic acid, streptolydigin) known for antibiotic or herbicidal activity .

Propiedades

IUPAC Name |

3-[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4/c17-12-4-1-11(2-5-12)3-6-14(20)18-8-7-13(9-18)19-15(21)10-23-16(19)22/h1-6,13H,7-10H2/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXNDLDSJPUYQM-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C=CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)/C=C/C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a chlorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Oxazolidine Ring: This can be synthesized by reacting an amino alcohol with a carbonyl compound under dehydrating conditions.

Final Coupling: The final step involves coupling the pyrrolidine and oxazolidine intermediates with the chlorophenyl acrylate under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

(E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of (E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related molecules, focusing on core motifs, substituents, and bioactivity:

Key Findings

Core Structure Differences :

- The oxazolidine-2,4-dione core in the target compound replaces the pyrrolidine-2,4-dione (tetramic acid) seen in tenuazonic acid and ’s compound. This substitution introduces additional oxygen atoms, altering hydrogen-bonding capacity and electronic distribution .

- The E-configured acryloyl group in the target compound contrasts with the Z-configured hydroxy-methylidene group in ’s compound. The E geometry likely reduces steric hindrance, favoring planar alignment for target binding.

Unlike tenuazonic acid’s flexible acyl chain, the rigid acryloyl group in the target compound may restrict conformational flexibility, optimizing interactions with enzymatic pockets.

Hydrogen Bonding and Bond Lengths: In ’s compound, the C3–O2 bond (1.267 Å) is elongated compared to C5–O3 (1.222 Å), suggesting resonance stabilization of the enolate form. The target compound’s oxazolidine-dione may exhibit similar elongation (C=O ~1.25–1.30 Å), enhancing metal-chelating ability akin to HPPD inhibitors .

However, the oxazolidine-dione core may reduce Fe²⁺ binding efficiency compared to tetramic acid derivatives, requiring empirical validation .

Actividad Biológica

The compound (E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic molecule characterized by its oxazolidine core and various substituents that may contribute to its biological activity. This article explores the biological properties, potential therapeutic applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features:

- An oxazolidine ring, which is a five-membered heterocycle containing nitrogen and oxygen.

- A pyrrolidine moiety, which is known for its diverse biological activities.

- A 4-chlorophenyl-acryloyl side chain that enhances lipophilicity and potential interactions with biological targets.

The presence of these functional groups suggests a versatile profile for biological interactions, particularly in medicinal chemistry.

Biological Activity Overview

Initial studies indicate that (E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione may exhibit antiviral properties , particularly against the Hepatitis C Virus (HCV) . However, further investigations are necessary to elucidate the mechanisms underlying these effects.

Potential Biological Activities

The compound's structure suggests several potential biological activities:

- Antiviral Activity : Preliminary data indicate effectiveness against HCV.

- Antibacterial Properties : Similar compounds have shown activity against various bacterial strains.

- Enzyme Inhibition : The presence of functional groups may facilitate inhibition of enzymes such as acetylcholinesterase (AChE) and urease.

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of related compounds. For instance:

- A series of oxazolidine derivatives demonstrated significant antibacterial effects against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The structure of (E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione allows for diverse interactions within biological systems. The SAR analysis indicates that modifications to the chlorophenyl and pyrrolidine groups can significantly affect biological activity.

| Compound | Structure Features | Notable Activities |

|---|---|---|

| 4-Chloro-N-(2-hydroxyethyl)-N-(4-methylphenyl)acetamide | Chlorinated aromatic ring; amide group | Analgesic and anti-inflammatory |

| 1-Acetylpyrrolidine | Pyrrolidine ring; acetyl group | Neuroprotective effects |

| 5-Chloro-2-methylphenol | Chlorinated phenolic compound | Antimicrobial properties |

This table illustrates how structural variations can influence the pharmacological profile of similar compounds.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of (E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is crucial for its development as a therapeutic agent. Techniques such as molecular docking studies can provide insights into binding affinities with target proteins, while ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling can help predict the compound's behavior in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.